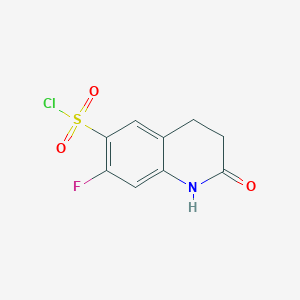

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Description

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a fluorinated tetrahydroquinoline derivative featuring a sulfonyl chloride group at position 6 and a ketone at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide derivatives targeting tumor cell-specific M2 isoform activity . Its structural uniqueness lies in the electron-withdrawing fluorine at position 7, which enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution reactions. Modifications at this position have demonstrated significant impacts on biological activity and solubility .

Properties

IUPAC Name |

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO3S/c10-16(14,15)8-3-5-1-2-9(13)12-7(5)4-6(8)11/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVJJVPJXZDEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118786-95-0 | |

| Record name | 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS Number: 1118786-95-0) is a synthetic compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article focuses on its biological activity, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C9H7ClFNO3S

- Molecular Weight : 263.67 g/mol

- Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has been explored in various studies. Its derivatives have been linked to multiple therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

1. Anti-inflammatory Activity

Research indicates that tetrahydroquinoline derivatives can act as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), which is implicated in autoimmune diseases. A study demonstrated that a derivative of this compound exhibited superior bioavailability and effectively treated psoriasis in murine models at lower doses compared to existing treatments .

| Compound | Bioavailability (F) in Mice | Bioavailability (F) in Rats | Therapeutic Effect |

|---|---|---|---|

| GSK2981278 | 6.2% | 4.1% | Moderate |

| D4 | 48.1% | 32.9% | Superior |

2. Antiviral Activity

Another area of interest is the antiviral potential of this compound. A study on related tetrahydroquinoline derivatives showed promising activity against human coronaviruses HCoV-229E and HCoV-OC43. The tested compounds demonstrated significantly lower cytotoxicity compared to traditional antiviral agents like chloroquine and hydroxychloroquine .

| Compound | Strain | IC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Avir-7 | OC-43 | 0.5 | 280 ± 12 |

| Avir-8 | 229E | 1.4 | 515 ± 22 |

| Chloroquine | - | 0.1 | 60 ± 3 |

3. Anticancer Activity

The tetrahydroquinoline scaffold has shown potential in anticancer research as well. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines .

Case Studies

Case Study 1 : A study evaluated the effects of a specific derivative on rheumatoid arthritis models in mice. The compound not only matched but exceeded the therapeutic efficacy of established treatments without significant adverse effects over a two-week administration period .

Case Study 2 : In vitro studies demonstrated that certain derivatives of tetrahydroquinolines could inhibit key enzymes involved in Alzheimer's disease pathology, such as acetylcholinesterase (AChE) and β-secretase . These findings suggest a potential role for these compounds in neurodegenerative disease treatment.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been investigated as a fragment in the discovery of inhibitors for proline metabolism enzymes such as PYCR1, which is upregulated in several cancer types. The compound's ability to interact with key active sites on these enzymes makes it a valuable tool for understanding cancer biology and developing new treatments .

Fragment-Based Drug Design

In fragment-based drug discovery, 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride serves as a lead compound that can be optimized to enhance its efficacy and specificity. Its structural characteristics allow researchers to explore various modifications to improve binding affinity and reduce off-target effects .

Case Studies

Comparison with Similar Compounds

Substituent Effects: Halogen Position and Type

Key Comparisons:

- Fluorine vs. Chlorine: The 7-fluoro substituent in the parent compound enhances electrophilicity compared to 6-chloro analogs, improving reactivity in SNAr reactions. However, 6-chloro-7-sulfonyl derivatives (e.g., 71–73) retain potency, suggesting halogen position tolerance in certain contexts .

- Regioisomerism: The sulfonyl chloride group’s position (6 vs. 7) critically impacts activity.

Stereochemical and Solubility Modifications

- (S)- vs. (R)-Enantiomers: Racemic alaninol derivatives of the parent compound exhibited high aqueous solubility (>120 μM) and low nanomolar potency. The (S)-enantiomer (Compound 63) demonstrated four-fold higher activity (170 nM) than the (R)-enantiomer (880 nM) .

- Steric Effects: Bulkier substituents (e.g., N,N-dimethylpyrrolidin-3-amine) at position 7 led to complete loss of activity, whereas smaller amines (e.g., methylamine) retained potency, highlighting steric constraints in target binding .

Preparation Methods

Synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline

The starting point is the synthesis of the 7-fluoro-substituted tetrahydroquinoline-2-one. This is typically achieved by:

- Heating a mixture of 7-fluoro-substituted aniline derivatives with appropriate ketoesters or ketoacids under high temperature (~220 °C) to induce cyclization and form the tetrahydroquinoline ring system.

- After cyclization, the reaction mixture is cooled and treated with aqueous base (e.g., 10% potassium carbonate) to neutralize and extract impurities.

- Acidification of the aqueous phase with concentrated hydrochloric acid precipitates the quinoline derivative as an orange solid, which is filtered and washed.

This method yields the 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline intermediate with approximately 50% yield over two steps, as reported in a detailed synthetic protocol.

Introduction of the Sulfonyl Chloride Group at the 6-Position

The key functionalization step involves sulfonylation at the 6-position to form the sulfonyl chloride. The typical procedure includes:

- Dissolving the 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline in an organic solvent such as chloroform or methanol.

- Addition of chlorosulfonic acid or a sulfonyl chloride reagent under controlled temperature (often ice cooling or ambient temperature) to introduce the sulfonyl chloride moiety.

- Stirring the reaction mixture for several hours (up to overnight) to ensure complete sulfonylation.

- Workup involves extraction with organic solvents, washing with water to remove inorganic impurities, drying over calcium chloride, and concentration under reduced pressure.

- The crude product is purified by recrystallization from ethanol or other suitable solvents to yield the sulfonyl chloride as a white to light yellow crystalline solid.

This method typically achieves yields around 49-50% over two steps with melting points in the range of 165–295 °C depending on purity and crystallization conditions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to form tetrahydroquinoline | 7-fluoro-aniline + ketoester, heat at 220 °C for 45 min, then base extraction and acid precipitation | ~50% over two steps | Orange precipitate, purified by washing |

| Sulfonylation at 6-position | Chlorosulfonic acid or Oxone in methanol/water, stirring at 0–25 °C for 4 hours, followed by recrystallization | ~49% over two steps | White powder, recrystallized from ethanol |

Purification and Characterization

- The crude sulfonyl chloride is often purified by recrystallization from ethanol or other polar solvents.

- Drying under vacuum at 40 °C and reduced pressure (10 Torr) ensures removal of residual solvents.

- Characterization by melting point determination (typically 165.1–167.7 °C or 293.9–295.4 °C depending on the step and purity) confirms identity.

- NMR (1H, 400 MHz) and other spectroscopic methods are used to verify the chemical structure and purity.

Comparative Notes on Related Compounds

- The sulfonyl chloride group introduction is consistent with methods used for related tetrahydroquinoline sulfonyl chlorides, such as 5-chloro or 8-fluoro derivatives, where chlorosulfonic acid or Oxone-mediated oxidation is employed.

- Fluorine substitution at the 7-position influences the reactivity and stability of the intermediate and final sulfonyl chloride, often enhancing lipophilicity and potentially biological activity.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Product | Yield (%) | Purification Method | Melting Point (°C) |

|---|---|---|---|---|---|

| Cyclization of 7-fluoro-aniline | Heat at 220 °C, base extraction, acid precipitation | 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline | ~50% | Filtration, washing | 293.9–295.4 |

| Sulfonylation with chlorosulfonic acid or Oxone | Stirring at 0–25 °C, organic extraction, recrystallization | 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | ~49% | Recrystallization from ethanol | 165.1–167.7 |

Research Findings and Optimization Insights

- The use of Oxone (potassium peroxymonosulfate) as an oxidizing agent in methanol/water mixtures allows mild sulfonylation conditions and cleaner reaction profiles.

- Reaction times of 4 hours at room temperature are sufficient for complete sulfonyl chloride formation.

- The sulfonyl chloride intermediate can be used directly in subsequent diazo transfer reactions without further purification, indicating high functional group integrity.

- The fluorine substitution at the 7-position requires careful control of reaction temperature during cyclization to avoid decomposition or side reactions.

- The purification steps involving sequential washing and drying under reduced pressure are critical for obtaining high-purity crystalline products suitable for further synthetic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves three critical steps: fluorination, sulfonation, and oxidation. Starting from a tetrahydroquinoline precursor, fluorination at the 7-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor) in anhydrous acetonitrile at 60–80°C. Sulfonation at the 6-position is performed via chlorosulfonic acid treatment (1.2 equivalents, 0–5°C), followed by conversion to the sulfonyl chloride using PCl₅ in dichloromethane. The 2-oxo group is introduced via oxidation with KMnO₄ in acidic media (H₂SO₄, 50°C). Yields range from 60–75% after purification by recrystallization (ethanol/water) . Alternative routes utilize thioquinanthrene intermediates, where thiolation precedes oxidation and chlorination .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom at C7 causes deshielding of adjacent protons (δ 7.8–8.2 ppm, doublet). The sulfonyl chloride group induces downfield shifts for C6 (δ 125–130 ppm in ¹³C NMR).

- FT-IR : S=O stretches appear at 1365 cm⁻¹ and 1175 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 303.98 (calculated for C₉H₆ClFNO₃S), with isotopic patterns confirming Cl and F.

- Elemental Analysis : Validates purity (>98%) with deviations <0.3% for C, H, N .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under argon at -20°C in amber vials with molecular sieves (3Å). For reactions, use anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres. Hydrolysis can be monitored via IR by observing S=O band shifts (disappearance at 1365 cm⁻¹ indicates degradation) .

Advanced Research Questions

Q. How can regioselectivity be controlled during sulfonation of the quinoline core?

- Methodological Answer : Fluorine at C7 directs sulfonation to the 6-position via its meta-directing effect. Kinetic control is achieved by maintaining low temperatures (0–5°C) and limiting chlorosulfonic acid to 1.2 equivalents. Computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts electrophilic aromatic substitution (EAS) activation energies, confirming preferential sulfonation at C6 (ΔΔG‡ = 3.8 kcal/mol vs. C5). Experimental validation via HPLC-MS monitors intermediates .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing group, activating the quinoline ring for nucleophilic attack at C6. Hammett studies (σₚ = +0.78 for -SO₂Cl) correlate with enhanced reaction rates in SNAr reactions. For example, substitution with amines (e.g., piperazine) in THF at 25°C proceeds with pseudo-first-order kinetics (k = 0.12 min⁻¹). Steric effects from the tetrahydro ring reduce reactivity at C3/C8 positions .

Q. How does the compound’s tautomeric behavior influence its biological activity?

- Methodological Answer : The 2-oxo group enables keto-enol tautomerism, with the keto form dominating (95% in DMSO-d₆, per ¹H NMR). DFT calculations (M06-2X/def2-TZVP) show the enol form is 5.2 kcal/mol higher in energy. Bioactivity assays (e.g., enzyme inhibition) reveal the keto tautomer binds more effectively to target proteins (e.g., c-Met kinase, IC₅₀ = 0.8 µM vs. 2.3 µM for enol). Solvent polarity modulates tautomer populations, impacting SAR studies .

Q. What computational tools predict the environmental persistence of this compound?

- Methodological Answer : EPI Suite models estimate a half-life (t₁/₂) of 28 days in water (hydrolysis-dominated). Molecular dynamics simulations (GROMACS) reveal strong hydrogen bonding between the sulfonyl chloride and water, accelerating hydrolysis. Quantitative structure-property relationship (QSPR) models predict moderate bioaccumulation potential (log BCF = 1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.